![molecular formula C8H12ClN3 B1459645 6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine CAS No. 1365839-33-3](/img/structure/B1459645.png)
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine
Overview
Description
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine, also known as 6-chloro-4-((N,N-dimethylamino)methyl)pyridin-2-amine, is an organic compound belonging to the pyridine family. It is a white crystalline solid that is soluble in water and organic solvents. It has a variety of applications in the pharmaceutical, agrochemical, and biotechnological industries. This compound has been used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. In addition, it is used in the synthesis of various other compounds, such as dyes, fragrances, and flavors.
Scientific Research Applications
Synthesis and Characterization of Stable Betainic Pyrimidinaminides
This research describes the formation of various pyrimidine salts and pyridinaminides upon nucleophilic substitution of 4-(dimethylamino)pyridine on trichloropyrimidines. The study highlights the effects of substitution patterns and reaction conditions in determining the resultant products (Schmidt, 2002).
Synthesis of Self-Complementary Betainic Guanine Model Compounds
Research focused on synthesizing pyrimidine-heteroarenium salts through the reaction of 4-(dimethylamino)pyridine, leading to the formation of cross-conjugated mesomeric betaines. These compounds serve as model compounds for biologically significant betainic guanines in RNA and demonstrate the ability to form homo-intermolecular dimers (SchmidtAndreas & KindermannMarkus Karl, 2001).
Synthesis of Cyclohexene Oxide/Carbon Dioxide Copolymerization Catalysts
This study explores the use of amine-bis(phenolate) chromium(III) chloride complexes, which incorporate 4-(N,N-dimethylamino)pyridine (DMAP), as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. The research highlights the catalytic properties of these complexes and their potential in polymer synthesis (Devaine-Pressing, Dawe, & Kozak, 2015).
Enantioselective Synthesis of 4-(Dimethylamino)pyridines
This research presents a chemoenzymatic method for preparing enantiomerically pure 4-(dimethylamino)-pyridines. The study demonstrates their effectiveness as enantioselective nucleophilic catalysts in stereoselective chemical reactions, contributing significantly to the field of asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).
Safety And Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, causes damage to organs (Nervous system), and is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
6-chloro-4-[(dimethylamino)methyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-12(2)5-6-3-7(9)11-8(10)4-6/h3-4H,5H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPABDLGMFINFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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